

Technical Guide: Thermodynamic Characterization of 1-(2,5-Dimethylphenyl)ethylamine

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Compound of Interest

Compound Name: [1-(2,5-Dimethylphenyl)ethyl]
(methyl)amine

Cat. No.: B13181824

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Executive Summary

In the high-stakes arena of chiral drug development, 1-(2,5-Dimethylphenyl)ethylamine (DMP-EA) serves as a critical chiral auxiliary and resolving agent. Its utility lies not just in its stereochemistry, but in its specific thermodynamic profile—solubility differentials, enthalpy of fusion, and acid-base dissociation constants—that drive the efficiency of diastereomeric salt crystallizations.

This guide moves beyond basic physical constants to explore the thermodynamic machinery of DMP-EA. As Senior Application Scientists, we recognize that a reported boiling point is merely a data point; the enthalpy of vaporization and heat capacity are the engineering parameters that dictate process scalability and safety.

Physicochemical Identity & Structural Thermodynamics

Before analyzing energy flows, we must establish the molecular identity. The steric bulk of the ortho-methyl group in DMP-EA significantly impacts its entropy of mixing and crystal lattice energy compared to unsubstituted phenethylamines.

Parameter	Value / Description	Source/Note
IUPAC Name	1-(2,5-Dimethylphenyl)ethanamine	[PubChem, 2025]
CAS Registry	23068-44-2	Verified
Molecular Formula		
Molecular Weight	149.23 g/mol	
Chiral Center	C1 (Benzylic position)	-Methylbenzylamine analog
Physical State	Colorless to pale yellow liquid	Ambient conditions

Estimated Thermodynamic Constants

Note: Specific calorimetric data for DMP-EA is sparse in open literature. The following values are derived from group contribution methods (Joback/Stein) and comparative analysis of structural analogs (e.g., 1-phenylethylamine).

Thermodynamic Property	Value (Est.)	Engineering Relevance
Boiling Point ()	215 ± 5 °C	Distillation purification setpoints
Enthalpy of Vaporization ()	52.5 kJ/mol	Energy load for solvent recovery
Heat Capacity ()	285 J/(mol·K)	Thermal mass for reactor cooling
Density ()	0.92 g/cm ³	Reactor volume sizing
Basicity ()	9.4 - 9.6	Salt formation stoichiometry

Thermodynamics of Chiral Resolution

The primary application of DMP-EA is the resolution of chiral acids (or as a target for resolution itself). The success of this process is governed by the Schroeder-Van Laar equation, which relates solubility to the enthalpy of fusion and melting point differential between diastereomeric salts.

The Thermodynamic Cycle of Resolution

The separation efficiency depends on the difference in Gibbs Free Energy of solvation (

) between the

-salt and

-salt.

- Lattice Energy (

): The para-methyl group (position 5) and ortho-methyl (position 2) increase lattice packing efficiency for specific diastereomers, often enhancing the selectivity factor (

) compared to unsubstituted phenethylamine.

- Solubility Differential: The less soluble diastereomer precipitates when

.

Visualization: Thermodynamic Solubility Profiling

The following diagram illustrates the decision matrix and thermodynamic flow for optimizing the resolution of DMP-EA.

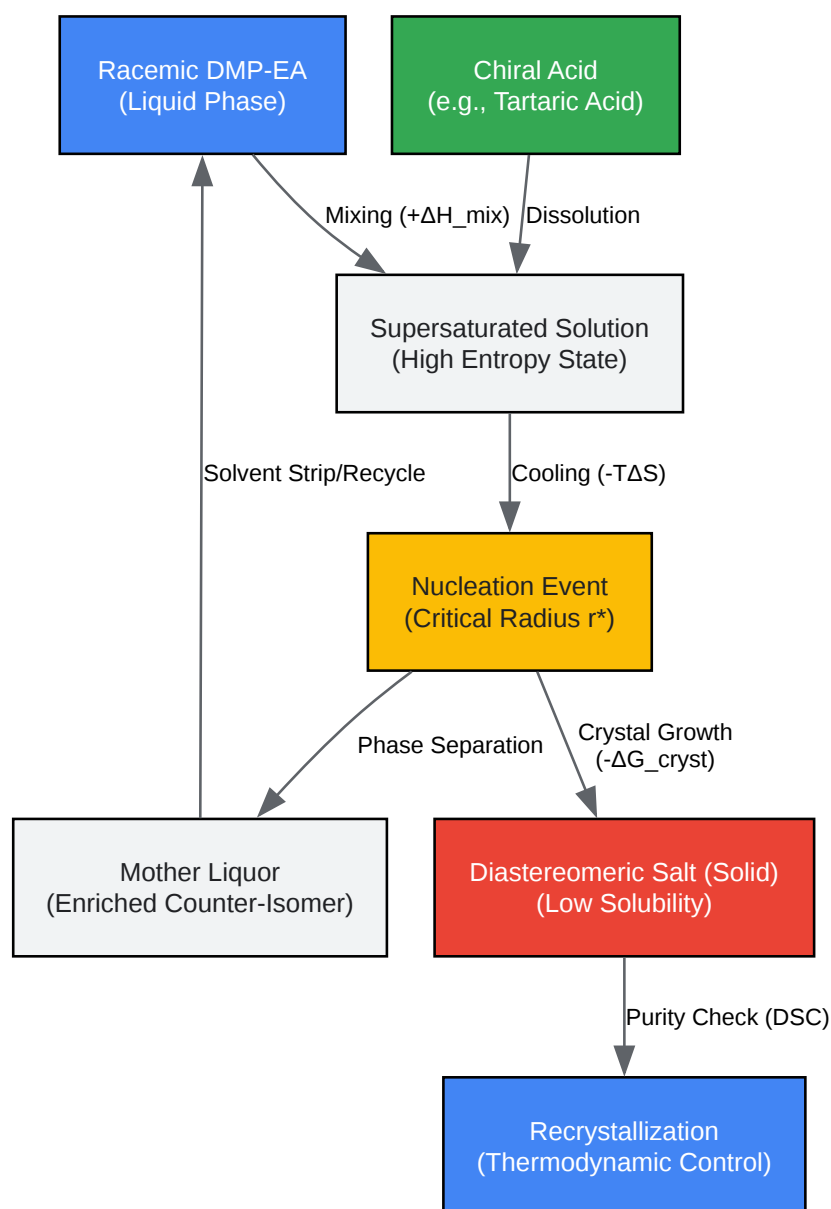


Figure 1: Thermodynamic Cycle of Diastereomeric Salt Resolution for DMP-EA

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Experimental Protocols for Thermodynamic Validation

As a scientist, you must validate these properties experimentally. Relying on databases for specific salt forms is risky due to polymorphism.

Protocol A: Differential Scanning Calorimetry (DSC) for Salt Purity

Objective: Determine the melting point (

) and Enthalpy of Fusion (

) of the DMP-EA tartrate salt to predict solubility.

- Preparation: Accurately weigh 2–5 mg of the dried diastereomeric salt into a Tzero aluminum pan. Hermetically seal the lid.
- Equilibration: Equilibrate the DSC cell at 25°C for 5 minutes to stabilize heat flow.
- Ramp: Heat at a rate of 10°C/min under a nitrogen purge (50 mL/min) up to 250°C.
 - Note: Avoid higher rates which cause thermal lag, artificially inflating
 - .
- Analysis: Integrate the endothermic melting peak.
 - The onset temperature is taken as
 - .
 - The area under the curve (J/g) is converted to
 - (kJ/mol).
- Causality: A sharp peak indicates high crystallinity. A broad shoulder suggests the presence of the other diastereomer (eutectic impurity) or solvates.

Protocol B: Solubility Determination via Van't Hoff Analysis

Objective: Determine the enthalpy of solution (

) to engineer cooling crystallization profiles.

- Slurry Preparation: Prepare saturated slurries of DMP-EA salt in the chosen solvent (e.g., Ethanol/Water 95:5) at 5 different temperatures (e.g., 10, 20, 30, 40, 50°C).
- Equilibration: Stir for 24 hours at constant temperature ().
- Sampling: Filter an aliquot through a 0.45 µm syringe filter (pre-heated to source temp to prevent crashing out).
- Quantification: Dilute and analyze via HPLC (chiral column) or gravimetric analysis if pure.
- Calculation: Plot

vs

.

- The slope

.

- Insight: If the plot is non-linear, a phase transition (polymorph change) or solvate formation has occurred within the temperature range.

Critical Engineering Insights

Thermal Stability & Decomposition

Primary amines like DMP-EA are susceptible to oxidation and carbamate formation upon exposure to atmospheric

.

- Thermodynamic Risk: The formation of carbamates is exothermic and alters the solubility profile, potentially ruining a resolution batch.
- Mitigation: Store under Argon/Nitrogen. All thermodynamic measurements must be performed on freshly distilled or degassed samples.

Vapor Pressure Implications

With an estimated boiling point of $\sim 215^{\circ}\text{C}$, DMP-EA has low vapor pressure at room temperature. However, during vacuum distillation (a common purification step), the Clapeyron equation dictates that reducing pressure to 10 mmHg will drop the boiling point to approximately $90\text{-}100^{\circ}\text{C}$.

- Warning: The ortho-methyl groups provide steric protection but also slightly lower the boiling point compared to para-substituted isomers due to reduced intermolecular packing interactions in the liquid phase.

References

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